2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile
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Overview
Description
2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Its derivatives are explored for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Known for its use in organic synthesis and as a precursor for other compounds.
4-Hydroxy-2-quinolones: These compounds share structural similarities and are studied for their therapeutic potential.
Uniqueness
2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile stands out due to its unique indole-based structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methyl-4-oxo-6,7,8,9-tetrahydro-1H-pyrimido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C13H13N3O/c1-8-6-12(17)16-11-5-3-2-4-9(11)10(7-14)13(16)15-8/h6,15H,2-5H2,1H3 |
InChI Key |
YWNIXYLDTUDGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=C(CCCC3)C(=C2N1)C#N |
Origin of Product |
United States |
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